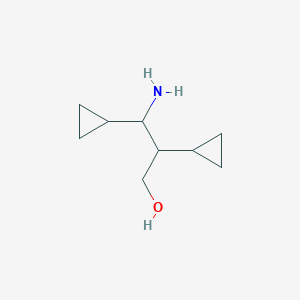

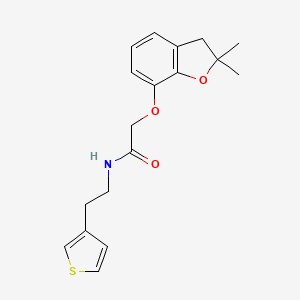

3-Amino-2,3-dicyclopropylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,3-dicyclopropylpropan-1-ol, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. ACPD belongs to the class of amino acids and is commonly used as a research tool to study the mechanism of action of glutamate receptors.

Scientific Research Applications

Synthesis and Antimalarial Activity

A study by D’hooghe et al. (2011) reported the preparation of various 2-amino-3-arylpropan-1-ols, including compounds structurally related to 3-Amino-2,3-dicyclopropylpropan-1-ol, and evaluated their antimalarial activity. The compounds exhibited moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This research highlights the potential of such compounds in antimalarial drug development (D’hooghe et al., 2011).

Role in Polyamine Biosynthesis Inhibition

Research by Khomutov et al. (1985) demonstrated that 1-Aminooxy-3-aminopropane, structurally similar to 3-Amino-2,3-dicyclopropylpropan-1-ol, acts as a potent inhibitor of enzymes involved in polyamine biosynthesis. This includes inhibiting ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. Such inhibition could have significant implications in the study of cellular growth and proliferation, particularly in cancer research (Khomutov et al., 1985).

Microwave-Assisted Synthesis and Malaria Parasite Activities

A study by Robin et al. (2007) described the microwave-assisted synthesis of a series of 1-aminopropan-2-ols, which showed significant activity against malaria parasites. This method provides a rapid and efficient way to generate libraries of beta-amino alcohols that could include 3-Amino-2,3-dicyclopropylpropan-1-ol or its derivatives, and it highlights their potential in developing antimalarial therapies (Robin et al., 2007).

Application in Organic Synthesis

Lifchits and Charette (2008) discussed the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, a methodology that could be applied to compounds like 3-Amino-2,3-dicyclopropylpropan-1-ol. This method is significant for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds (Lifchits & Charette, 2008).

properties

IUPAC Name |

3-amino-2,3-dicyclopropylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(7-3-4-7)8(5-11)6-1-2-6/h6-9,11H,1-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITUQCSFEYRGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)C(C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,3-dicyclopropylpropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)

![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)

![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)